Ethenol, homopolymer, 3-phenyl-2-propenoate

Catalog No.
S1899348
CAS No.
9050-06-0
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethenol, homopolymer, 3-phenyl-2-propenoate

CAS Number

9050-06-0

Product Name

Ethenol, homopolymer, 3-phenyl-2-propenoate

IUPAC Name

ethenol;(E)-3-phenylprop-2-enoic acid

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C9H8O2.C2H4O/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-3/h1-7H,(H,10,11);2-3H,1H2/b7-6+;

InChI Key

HCCVHWNULIPQNY-UHDJGPCESA-N

SMILES

C=CO.C1=CC=C(C=C1)C=CC(=O)O

Canonical SMILES

C=CO.C1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

C=CO.C1=CC=C(C=C1)/C=C/C(=O)O

Ethenol, homopolymer, 3-phenyl-2-propenoate, also known as poly(vinyl alcohol) cinnamate (PVAc), poly(vinyl alcohol) cinnamate ester, or polyvinyl alcohol cinnamoate, is a synthetic polymer produced by the polymerization of vinyl alcohol (ethenol) monomers with cinnamic acid (3-phenyl-2-propenoic acid) moieties attached []. This esterification process creates a versatile polymer with potential applications in various scientific fields.


Molecular Structure Analysis

The detailed molecular structure of PVAc is not readily available. However, we can analyze its key features based on its chemical composition. The polymer backbone consists of repeating vinyl alcohol units (CH2-CH(OH)-) linked together. Cinnamic acid groups (C6H5-CH=CH-COOH) are attached to the hydroxyl groups (OH) of the vinyl alcohol units through ester linkages (C-O-C). This combination creates a semi-polar structure with both hydrophilic (water-loving) vinyl alcohol moieties and hydrophobic (water-repelling) cinnamic acid groups [].

Drug Delivery Systems

One promising area of research for PVC is its use in drug delivery systems. The cinnamoyl groups in PVC can be chemically modified to attach therapeutic agents. This allows for controlled release of the drug at the target site, improving efficacy and reducing side effects []. Studies have explored PVC nanoparticles for delivering anticancer drugs, demonstrating their potential for targeted cancer therapy [].

Biomaterials

PVC's biocompatibility and film-forming properties make it a valuable material for developing biomaterials. Research suggests its potential for applications like artificial skin, wound dressings, and tissue engineering scaffolds [, ]. The cinnamic acid groups in PVC can also be used to incorporate antibacterial properties into these biomaterials [].

Photoresponsive Materials

PVC exhibits photoresponsive behavior due to the presence of cinnamic acid groups. When exposed to light, these groups undergo chemical transformations that can be exploited for various purposes. For instance, research has explored PVC-based photoresists for use in microfabrication and photolithography techniques. Additionally, PVC's photoresponsive properties are being investigated for applications in light-triggered drug release and sensors [].

General Manufacturing Information

Ethenol, homopolymer, 3-phenyl-2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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